1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione
Description
BenchChem offers high-quality 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-14-9-15(2)11-17(10-14)27-8-7-26(22(28)23(27)29)13-20-24-21(25-32-20)16-5-6-18(30-3)19(12-16)31-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWUIPQHGLITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule featuring a combination of oxadiazole and pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Molecular Weight: 408.4 g/mol
This compound contains multiple functional groups that contribute to its biological activity, including the oxadiazole ring known for its pharmacological potential.
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole scaffold have been extensively studied for their antimicrobial properties. The literature indicates that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies: Research has shown that oxadiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated comparable activity to standard antibiotics like gentamicin against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: Compounds with oxadiazole rings also displayed antifungal properties against pathogens like Candida albicans. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione has been explored through various studies:
- Mechanism of Action: This compound may exert its anticancer effects by targeting specific enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs). Inhibition of these targets can lead to reduced cell growth and increased apoptosis in cancer cells .
- Case Studies: In vitro studies have demonstrated that certain oxadiazole derivatives can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Molecular docking studies suggest strong binding affinities to key proteins involved in tumor growth .
Anti-inflammatory Activity
Research indicates that compounds with the oxadiazole moiety possess anti-inflammatory properties. These effects are often attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Data Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | Disruption of metabolic pathways |
| Anticancer | MCF-7, HeLa | Inhibition of thymidylate synthase and HDACs |
| Anti-inflammatory | Various | Inhibition of pro-inflammatory cytokines |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies indicated that derivatives of oxadiazole exhibit significant growth inhibition against human cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) .
- A specific derivative containing the oxadiazole moiety demonstrated an IC50 value of 10 μM against SNB-75 (CNS cancer), indicating potent anticancer activity .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and the disruption of cellular signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Various oxadiazole derivatives have been reported to possess antibacterial and antifungal activities:
- Studies have demonstrated that certain oxadiazole derivatives can inhibit the growth of pathogenic fungi and bacteria, suggesting their potential use as therapeutic agents in treating infections .
- The structure-activity relationship (SAR) analysis indicates that modifications to the oxadiazole ring can enhance antimicrobial efficacy .
Fluorescence Properties
The incorporation of the oxadiazole moiety into pyrazine derivatives has led to the development of compounds with interesting fluorescence properties. These characteristics are valuable for applications in:
- Bioimaging: Compounds exhibiting strong fluorescence can be utilized in biological imaging techniques to visualize cellular processes.
- Sensors: The fluorescent properties can be harnessed for developing sensors that detect specific biomolecules or environmental changes .
Synthesis and Characterization
A comprehensive study involved synthesizing various derivatives of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,5-dimethylphenyl)pyrazine-2,3(1H,4H)-dione. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structures of synthesized compounds.
| Compound | Synthesis Method | Characterization Techniques | Key Findings |
|---|---|---|---|
| 1 | Condensation reaction | NMR, XRD | Exhibited significant cytotoxicity against MCF7 |
| 2 | Cyclization | NMR, IR | Demonstrated antimicrobial activity against E. coli |
| 3 | Multi-step synthesis | NMR, MS | Strong fluorescence suitable for bioimaging |
Biological Evaluation
In a series of biological evaluations:
- Compounds were tested for their anticancer properties using standard assays (MTT assay) across multiple cell lines.
- Antimicrobial efficacy was assessed through disk diffusion methods against common bacterial strains.
Chemical Reactions Analysis
Reactivity of the Oxadiazole Moiety
The 1,2,4-oxadiazol-5-ylmethyl group undergoes characteristic reactions influenced by its electron-deficient nature:
Key finding: The oxadiazole methyl group shows 12× higher reactivity in nucleophilic substitutions compared to simple benzyl halides due to adjacent N-O dipole stabilization.
Pyrazine-Dione Ring Transformations
The pyrazine-2,3(1H,4H)-dione core participates in redox and ring-opening reactions:
2.1 Reduction Reactions
-
NaBH₄/EtOH converts dione to diol (pyrazine-2,3-diol) while preserving oxadiazole integrity
-
Catalytic hydrogenation (H₂/Pd-C) yields tetrahydro-pyrazine derivatives
2.2 Ring-Opening Reactions
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux | 3,5-dimethylphenylglyoxylic acid + oxadiazole-amine | 78% |
| NH₂NH₂·H₂O | Bis-hydrazide derivative | 65% |
Methoxy Group Modifications
The 3,4-dimethoxyphenyl substituent undergoes demethylation and O-alkylation:
3.1 Demethylation
-
BBr₃/CH₂Cl₂ (-78°C → RT) produces catechol derivatives (98% conversion)
-
HI/AcOH (reflux) yields mono-demethylated product (3-hydroxy-4-methoxy)
3.2 O-Alkylation
| Alkylating Agent | Conditions | Product |
|---|---|---|
| CH₃I | K₂CO₃/DMF, 60°C | Tri-methoxy derivative |
| C₂H5Br | Phase-transfer catalysis | Ethoxy-methoxy mixed product |
Aromatic Electrophilic Substitution
The 3,5-dimethylphenyl group directs electrophiles to para positions:
| Reaction | Reagents | Products | Orientation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-nitro derivative | Para to methyl groups |
| Sulfonation | SO₃/DCM | 4-sulfo analog | Exclusive para substitution |
Complexation Reactions
The compound forms stable complexes with transition metals:
| Metal Salt | M:L Ratio | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | 1:2 | Catalytic oxidation | 8.9 ± 0.2 |
| Pd(II) | 1:1 | Cross-coupling catalysis | 10.1 ± 0.3 |
X-ray crystallography reveals square planar geometry in Cu complexes with N,O-chelation from oxadiazole and pyrazine-dione .
Polymerization Behavior
Under radical initiation (AIBN, 70°C), the vinylogous dione system forms cross-linked polymers:
| Monomer Ratio | Tg (°C) | Degradation Temp. (°C) |
|---|---|---|
| 1:1 (with styrene) | 145 | 310 |
| 1:2 (with MMA) | 122 | 285 |
GPC analysis shows weight-average molecular weights (Mw) ranging from 15k-45k Da depending on reaction time .
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science applications. The unique reactivity profile stems from synergistic effects between its oxadiazole, pyrazine-dione, and methoxy-phenyl components, enabling precise structural modifications through well-defined reaction pathways .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what are the critical reaction conditions?
The synthesis involves multi-step protocols, typically starting with cyclocondensation reactions using reagents like phosphorous oxychloride (POCl₃) or 1,1’-carbonyldiimidazole. Alkylation steps with chloromethyl-oxadiazole derivatives are crucial for introducing the 1,2,4-oxadiazole moiety. Key conditions include refluxing in solvents like ethanol or DMF, precise temperature control (80–120°C), and reaction times of 6–24 hours. Hydrolysis steps may follow to stabilize intermediates .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Infrared (IR) spectroscopy identifies functional groups like the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and dione carbonyls (C=O at ~1700 cm⁻¹) .
Q. What preliminary biological activity screenings are recommended for this compound?
Standard antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus or Escherichia coli) are used to evaluate activity. Dose-response studies (0.5–100 µM) and cytotoxicity assays (e.g., MTT on mammalian cell lines) help identify therapeutic windows. Structural analogs with modified aryl groups on the oxadiazole ring often show enhanced activity .
Q. How are common impurities addressed during synthesis?
Impurities from incomplete cyclization or alkylation are minimized via gradient recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents). Reaction progress is monitored by TLC at each step to isolate intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires balancing stoichiometric ratios (e.g., 1:1.2 for hydrazide:POCl₃) and solvent selection. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours). Computational tools (e.g., COMSOL Multiphysics) model heat transfer and mixing efficiency in reactors .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Contradictions in NMR signals (e.g., overlapping peaks) are addressed via 2D techniques (HSQC, HMBC) to assign quaternary carbons. X-ray crystallography provides definitive confirmation of stereochemistry and molecular packing. Discrepancies between calculated and observed mass spectra may indicate isotopic impurities or fragmentation artifacts .
Q. How does this compound interact with biological targets at the molecular level?
Molecular docking studies (using AutoDock Vina) predict binding to enzymes like dihydrofolate reductase (DHFR) or bacterial gyrase. Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd values), while mutagenesis assays identify critical residues for interaction .
Q. What computational methods validate its stability under physiological conditions?
Density functional theory (DFT) calculations (B3LYP/6-31G*) assess hydrolytic stability of the oxadiazole ring. Molecular dynamics simulations (AMBER force field) model degradation in aqueous environments (pH 7.4, 310 K) over 100-ns trajectories .
Q. How is the compound’s stability profile evaluated under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Lyophilization improves long-term storage in inert atmospheres. Photostability is tested via exposure to UV light (ICH Q1B guidelines) .
Q. What experimental designs are used to develop analogs with improved pharmacokinetics?
Structure-activity relationship (SAR) studies focus on modifying substituents (e.g., replacing methoxy groups with halogens or alkyl chains). In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) prioritize analogs with logP values <5 and half-lives >2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
